1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Overview
Description
1-(2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride, also known as 4-Bromo-4-methylthiazolyl-1-ethanamine hydrochloride (BMTEH), is an organic compound with a wide range of applications in the sciences. It is a colorless, crystalline solid and has a molecular weight of 300.1 g/mol. BMTEH is an important intermediate for the synthesis of a variety of drugs and chemicals, and has been used in research for a variety of applications.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
- Corrosion Inhibition: A study by Kaya et al. (2016) employed quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of some thiazole and thiadiazole derivatives against iron corrosion. These compounds, including 2-amino-4-(4-bromophenyl)-thiazole (Inh2), were theoretically found to effectively interact with the metal surface, indicating their potential as corrosion inhibitors for iron and possibly other metals (Kaya et al., 2016).
Synthetic Chemistry
- Synthesis of Benzimidazoles: Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and various primary amines under copper(I) iodide catalysis. This work highlights the utility of bromophenyl-based compounds in constructing heterocyclic structures, which are crucial in pharmaceutical chemistry and material science (Lygin & Meijere, 2009).
Pharmacological Applications
- Antimicrobial and Cytotoxic Activity: Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. This indicates the potential of bromophenyl-thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2014).
Material Science and Engineering
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification: Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including 2-aminothiazole. This research demonstrates the application of thiazole derivatives in modifying polymers for enhanced swelling properties, thermal stability, and potential medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGBWBFCWVFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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